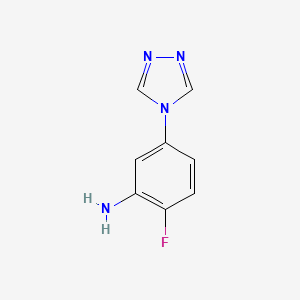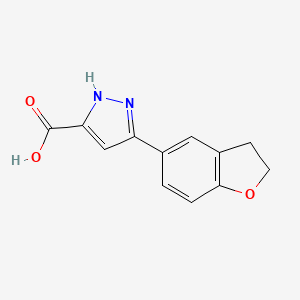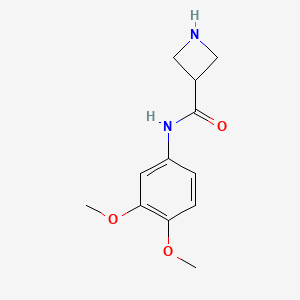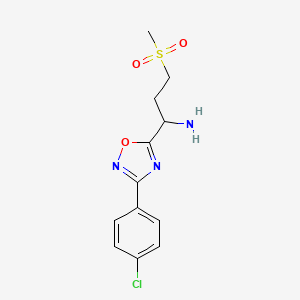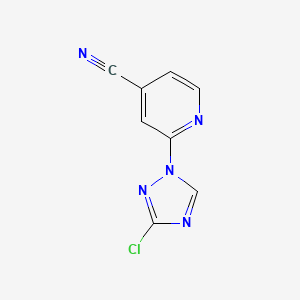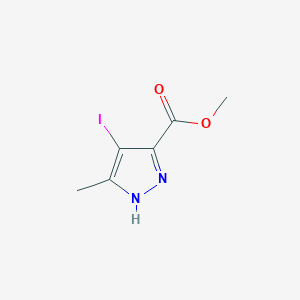![molecular formula C23H23N5O B603234 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide CAS No. 1676052-71-3](/img/structure/B603234.png)
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide is a complex organic compound that features a unique combination of pyrimidine, indole, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, which are then coupled through amide bond formation. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens or nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-dimethyl-2-pyrimidinamine
- Indole-3-acetic acid
- Phenylpropanamide derivatives
Uniqueness
2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Propiedades
Número CAS |
1676052-71-3 |
|---|---|
Fórmula molecular |
C23H23N5O |
Peso molecular |
385.5g/mol |
Nombre IUPAC |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C23H23N5O/c1-15-13-16(2)26-23(25-15)28-21(14-17-7-4-3-5-8-17)22(29)27-20-10-6-9-19-18(20)11-12-24-19/h3-13,21,24H,14H2,1-2H3,(H,27,29)(H,25,26,28) |
Clave InChI |
FLAGBUIORFXPCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603151.png)
amine](/img/structure/B603153.png)
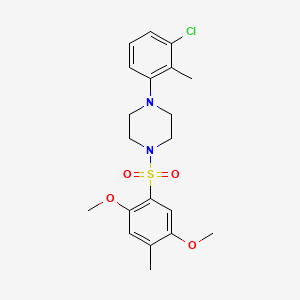
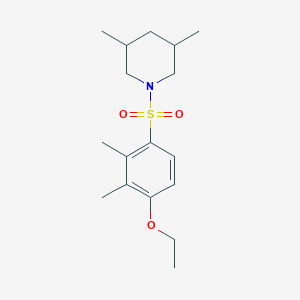

![1-thieno[2,3-f][1,3]benzodioxol-6-ylethanone](/img/structure/B603161.png)
![4-amino-1-hydroxy-7-methylpyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B603162.png)
